Methyl 3-methyl-2-oxobutanoate
Overview
Description
Methyl 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 3-methyl-2-oxobutanoic acid. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 3-methyl-2-oxobutanoate primarily targets the enzyme 3-methyl-2-oxobutanoate hydroxymethyltransferase . This enzyme plays a crucial role in the pantothenate biosynthetic process from valine .
Mode of Action
The compound interacts with its target enzyme in a reversible reaction where a hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .
Biochemical Pathways
This compound is involved in the pantothenate biosynthetic process from valine . This process is crucial for the production of pantothenate, a key component of coenzyme A, which is essential for fatty acid metabolism.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is typically stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of ketopantoate , an intermediate in the biosynthesis of pantothenate . This contributes to the production of coenzyme A, a vital cofactor in numerous biological reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator . Additionally, the compound’s efficacy may be influenced by the presence of other substances in its environment, such as the availability of 5,10-methylenetetrahydrofolate, a necessary component for its interaction with 3-methyl-2-oxobutanoate hydroxymethyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxobutanoate can be synthesized through the esterification of 3-methyl-2-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 3-methyl-2-oxobutanoic acid with methanol under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 3-methyl-2-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the degradation of branched-chain amino acids.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flavors, fragrances, and as a building block in polymer synthesis.
Comparison with Similar Compounds
- 3-methyl-2-oxobutanoic acid
- 2-oxo-3-methylbutanoate
- 2-oxoisovalerate
- 2-oxoisopentanoate
- alpha-ketovaline
- 2-ketovaline
Uniqueness: Methyl 3-methyl-2-oxobutanoate is unique due to its ester functional group, which makes it more reactive in esterification and transesterification reactions compared to its acid counterparts. This reactivity is leveraged in organic synthesis to create a variety of derivatives and complex molecules.
Properties
IUPAC Name |
methyl 3-methyl-2-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVBPZZQFOVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498766 | |
Record name | Methyl 3-methyl-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-67-8 | |
Record name | Methyl 3-methyl-2-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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